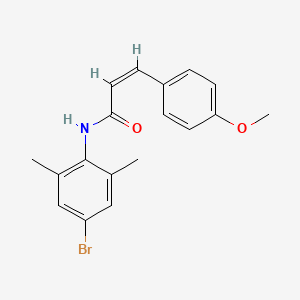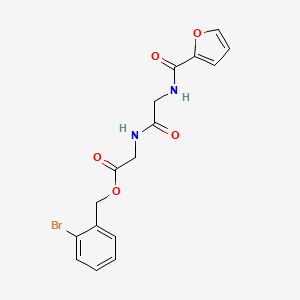
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as BDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMA is a member of the acrylamide family, which is known for its wide range of applications in industries such as paper, textile, and petroleum. In recent years, BDMA has been extensively studied for its potential as a biological and pharmaceutical agent.
Applications De Recherche Scientifique
BDMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BDMA is in the field of medicinal chemistry. BDMA has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. BDMA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of BDMA is not fully understood. However, it is believed that BDMA exerts its biological effects by binding to specific proteins or enzymes in the cells. BDMA has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. BDMA has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BDMA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. BDMA has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. In addition, BDMA has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
BDMA has several advantages as a research tool. It is easy to synthesize, stable, and exhibits potent biological activity. BDMA is also relatively inexpensive compared to other anticancer drugs. However, there are some limitations associated with the use of BDMA in lab experiments. BDMA has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of BDMA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research and development of BDMA. One potential direction is the optimization of the synthesis method to improve the yield and purity of BDMA. Another direction is the elucidation of the mechanism of action of BDMA, which can provide insights into its biological activity and potential therapeutic applications. Further studies are also needed to investigate the efficacy and safety of BDMA in preclinical and clinical trials. Finally, the development of novel formulations and delivery systems for BDMA can improve its bioavailability and efficacy.
Méthodes De Synthèse
BDMA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2,6-dimethylphenylamine and 4-methoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form BDMA. The reaction takes place under mild conditions and yields high purity BDMA.
Propriétés
IUPAC Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-15(19)11-13(2)18(12)20-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-11H,1-3H3,(H,20,21)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDNYFBHYLHTR-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5141474.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![3-(ethylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141487.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)
![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)
![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)
![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)
